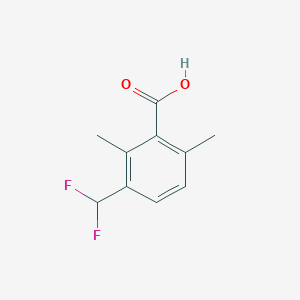
3-(Difluoromethyl)-2,6-dimethylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)-2,6-dimethylbenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of two methyl groups and a difluoromethyl group attached to the benzene ring. The difluoromethyl group is known for its unique properties, which include increased lipophilicity and metabolic stability, making this compound of significant interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-2,6-dimethylbenzoic acid typically involves the introduction of the difluoromethyl group onto a pre-existing benzoic acid framework. One common method involves the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane. The reaction is usually carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide, to facilitate the formation of the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow processes that allow for better control over reaction conditions and improved yields. These methods often employ metal-catalyzed difluoromethylation reactions, which can be optimized for large-scale production.
化学反応の分析
Types of Reactions
3-(Difluoromethyl)-2,6-dimethylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols.
科学的研究の応用
3-(Difluoromethyl)-2,6-dimethylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-(Difluoromethyl)-2,6-dimethylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and hydrogen-bonding potential. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific application.
類似化合物との比較
Similar Compounds
- 3-(Trifluoromethyl)-2,6-dimethylbenzoic acid
- 3-(Chloromethyl)-2,6-dimethylbenzoic acid
- 3-(Bromomethyl)-2,6-dimethylbenzoic acid
Uniqueness
3-(Difluoromethyl)-2,6-dimethylbenzoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties compared to its analogs. The difluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making it more suitable for applications where these properties are desirable.
特性
IUPAC Name |
3-(difluoromethyl)-2,6-dimethylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-5-3-4-7(9(11)12)6(2)8(5)10(13)14/h3-4,9H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBXAICJLKFEKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(F)F)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














